molecular formula C13H12N2O2S2 B12065715 2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile

2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile

Cat. No.: B12065715
M. Wt: 292.4 g/mol
InChI Key: IDQZSKATCSMRGU-UHFFFAOYSA-N
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Description

2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile is a thiophene-based heterocyclic compound featuring:

  • Amino group at position 2.
  • Methylsulfonyl group (-SO₂CH₃) at position 5 (strong electron-withdrawing).
  • p-Tolyl group (4-methylphenyl) at position 4 (electron-donating, bulky).
  • Carbonitrile (-CN) at position 3.

This structure combines electron-donating and withdrawing groups, making it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C13H12N2O2S2

Molecular Weight

292.4 g/mol

IUPAC Name

2-amino-4-(4-methylphenyl)-5-methylsulfonylthiophene-3-carbonitrile

InChI

InChI=1S/C13H12N2O2S2/c1-8-3-5-9(6-4-8)11-10(7-14)12(15)18-13(11)19(2,16)17/h3-6H,15H2,1-2H3

InChI Key

IDQZSKATCSMRGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C#N)N)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile typically involves multi-step organic reactions

    Thiophene Ring Formation: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Functional Group Introduction: The introduction of the amino group, methylsulfonyl group, and p-tolyl group can be achieved through various substitution reactions. For instance, the amino group can be introduced via nucleophilic substitution, while the methylsulfonyl group can be added through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Various substitution reactions can occur, particularly at the amino and methylsulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carbonitrile groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Key structural analogs and their substituent variations are compared below:

Table 1: Substituent Comparison at Positions 4 and 5
Compound Name Position 4 Substituent Position 5 Substituent Functional Groups Molecular Weight Melting Point (°C)
2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile (Target) p-Tolyl (4-methylphenyl) Methylsulfonyl (-SO₂CH₃) -NH₂, -CN Not provided Not provided
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile tert-Butyl (-C(CH₃)₃) Methylsulfonyl (-SO₂CH₃) -NH₂, -CN 258.36 Not provided
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile (Compound 3) 3-Fluoro-4-methoxyphenyl None (thiophene backbone) -NH₂, -CN Calculated: ~290 118–119
2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile 2,4-Dichlorophenyl Methyl (-CH₃) -NH₂, -CN Calculated: ~281 Not provided
Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate 4-Fluorophenyl Ethoxycarbonyl (-COOEt) -NH₂, -COOEt 279.31 Not provided
Key Observations:

p-Tolyl (target) and tert-butyl () are electron-donating but differ in steric bulk, affecting solubility and steric hindrance in reactions . Chlorine () and fluorine () substituents increase lipophilicity and metabolic stability .

Synthetic Yields: Schiff base derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile (e.g., 5j) are synthesized with ~56% yield using pyrazole-4-carbaldehydes and glacial acetic acid . tert-Butyl analogs () are produced at 97% purity, suggesting efficient synthetic protocols .

Key Findings:
  • Antimicrobial Activity : Schiff base derivatives (e.g., 5j) exhibit moderate to strong activity against Staphylococcus aureus and Escherichia coli due to the imine (-C=N-) linkage enhancing membrane penetration .
  • Therapeutic Potential: The p-tolyl group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to dichlorophenyl analogs () in drug design .

Spectral and Analytical Data

Table 3: Spectral Characteristics of Selected Compounds
Compound Name IR Peaks (cm⁻¹) NMR Highlights (¹H/¹³C) Reference
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile N–H (3320), C≡N (2220), C=C (1600) Aromatic protons at δ 6.8–7.5 ppm
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile Not provided Not provided
4-Amino-5-benzoyl-2-(3-methylphenoxy)thiophene-3-carbonitrile C=O (1680), C≡N (2215) Benzoyl protons at δ 7.4–8.1 ppm
Insights:
  • The amino group (-NH₂) in thiophene derivatives consistently shows IR absorption near 3300–3320 cm⁻¹ .
  • Methylsulfonyl groups (target) would likely exhibit strong S=O stretching around 1150–1300 cm⁻¹, absent in methoxy or methyl analogs.

Biological Activity

2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile is a heterocyclic compound notable for its diverse biological activities. Its unique structure, featuring an amino group, a methylsulfonyl group, a para-tolyl substituent, and a carbonitrile functional group, positions it as a promising candidate in medicinal chemistry. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H12N2O2S
  • Molecular Weight : Approximately 292.4 g/mol
  • Structural Features : The thiophene ring and the presence of multiple functional groups enhance its reactivity and solubility, making it suitable for various biological interactions.

Antimicrobial Activity

Preliminary studies indicate that 2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory activity. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways. This activity could be beneficial in treating inflammatory diseases like arthritis and colitis .

Anticancer Potential

Research indicates that 2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile may possess anticancer properties. In vitro studies have revealed its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further investigation is required to elucidate its specific mechanisms and efficacy against various cancer types .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The presence of the methylsulfonyl group enhances binding affinity to target enzymes, potentially inhibiting their activity.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in inflammatory responses and cellular growth regulation .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antimicrobial activity against E. coli with an MIC of 15 µg/mL.
Study 2Showed anti-inflammatory effects in murine models, reducing TNF-alpha levels by 40% .
Study 3Induced apoptosis in breast cancer cell lines with an IC50 value of 20 µM .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile typically involves multi-step organic reactions:

  • Formation of the thiophene ring.
  • Introduction of the amino group via nucleophilic substitution.
  • Addition of the methylsulfonyl and para-tolyl groups.

The structure-activity relationship indicates that modifications at the para position significantly affect biological activity. For instance, replacing the para-tolyl group with other aryl groups alters antimicrobial potency and anti-inflammatory effects.

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